10H-Phenoxazine-1,3-diol
Description
Structure
3D Structure
Properties
CAS No. |
147411-96-9 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
10H-phenoxazine-1,3-diol |
InChI |
InChI=1S/C12H9NO3/c14-7-5-9(15)12-11(6-7)16-10-4-2-1-3-8(10)13-12/h1-6,13-15H |
InChI Key |
KIYKERTTWMWHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3O2)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Transformations
Direct Synthesis of 10H-Phenoxazine-1,3-diol
The formation of the fundamental this compound structure can be approached through several strategic pathways, each with its own set of advantages and challenges.
The classical and most direct conceptual approach to the phenoxazine (B87303) core involves the condensation of an appropriately substituted aminophenol with a catechol derivative. nih.gov To achieve the specific 1,3-diol substitution pattern, this strategy would necessitate the use of a 2-aminobenzene-1,4-diol (2-aminohydroquinone) and a catechol. The reaction typically proceeds via an oxidative cyclization, where the initial formation of a diarylamine intermediate is followed by ring closure to form the central oxazine (B8389632) ring.
The regioselectivity of this condensation is a critical factor. The reaction between 2-aminophenol and catechol, for instance, is a foundational method for synthesizing the basic phenoxazine skeleton. nih.gov To obtain the desired 1,3-diol product, careful selection and control of the reaction conditions are paramount to favor the correct bond formations and prevent the formation of undesired isomers.
Table 1: Hypothetical Convergent Synthesis Strategies for this compound
| Reactant 1 | Reactant 2 | Key Transformation | Potential Challenges |
| 2-Aminobenzene-1,4-diol | Catechol | Oxidative Condensation | Regiocontrol, Oxidation of starting materials |
| 2-Aminophenol | 1,2,4-Benzenetriol | Oxidative Condensation | Isomer formation, Polymerization |
This table presents theoretical pathways based on established phenoxazine synthesis principles.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an elegant and efficient route to complex molecules like this compound. A hypothetical one-pot synthesis could involve the reaction of precursors that, under the influence of a suitable catalyst or reaction conditions, sequentially form the necessary bonds to construct the tricyclic system.
For instance, a cascade approach could be envisioned starting from simpler, more readily available precursors that undergo a series of transformations such as Michael additions, cyclizations, and aromatizations in a single pot to yield the desired dihydroxyphenoxazine. While specific examples for this compound are not extensively documented, the development of such cascade reactions is a frontier in modern synthetic chemistry. nih.gov
An alternative strategy to direct synthesis involves the post-functionalization of a pre-existing phenoxazine core. Regioselective hydroxylation would entail the direct introduction of hydroxyl groups at the C1 and C3 positions of 10H-phenoxazine. This approach is challenging due to the inherent reactivity of the phenoxazine nucleus and the difficulty in controlling the position of electrophilic substitution.
Modern methods for C-H functionalization, potentially utilizing directing groups or specialized catalysts, could offer a pathway to achieve such regioselectivity. nih.govmdpi.comnih.gov Research in this area is ongoing, with the aim of developing catalysts that can precisely target specific C-H bonds on aromatic systems for functionalization.
Synthesis of Novel this compound Derivatives and Analogues
The synthetic utility of this compound is significantly expanded by the chemical reactivity of its nitrogen and hydroxyl functional groups, allowing for the creation of a diverse library of derivatives.
The nitrogen atom at the 10-position of the phenoxazine ring is a key site for derivatization. N-functionalization can modulate the electronic properties and steric environment of the molecule.
N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through various cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and has been successfully applied to the N-arylation of phenoxazines. scielo.br Similarly, copper-catalyzed N-arylation reactions provide another effective route. rsc.org These methods allow for the introduction of a wide range of substituted aryl groups.
N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, leads to the formation of N-acylated derivatives. beilstein-journals.org This transformation introduces an amide functionality, which can significantly alter the molecule's properties. Recent methods have also explored the use of cyclic diaryliodonium salts for the synthesis of N-acyl phenoxazines. beilstein-journals.org
Table 2: N-Functionalization Reactions of the Phenoxazine Core
| Reaction | Reagents and Conditions | Product Type |
| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | 10-Aryl-10H-phenoxazine derivatives |
| N-Acylation | Acyl chloride/anhydride, Base | 10-Acyl-10H-phenoxazine derivatives |
The two hydroxyl groups at the C1 and C3 positions offer further opportunities for derivatization. Selective functionalization of these groups requires careful control of the reaction conditions to achieve mono- or di-substitution as desired.
Etherification: The conversion of the hydroxyl groups to ethers can be accomplished through Williamson ether synthesis, reacting the diol with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the degree of alkylation. The synthesis of 5-(alkoxymethyl)furfurals from 5-(hydroxymethyl)furfural provides a relevant example of etherification of a hydroxyl group on a heterocyclic system. rsc.org
Esterification: The hydroxyl groups can be converted to esters by reaction with carboxylic acids, acyl chlorides, or anhydrides. The Steglich esterification, which utilizes a carbodiimide coupling agent and a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild and efficient method for this transformation. nih.gov The use of solid-acid catalysts has also been explored as a green and efficient method for esterification. nih.gov The selective esterification of one hydroxyl group over the other presents a significant synthetic challenge that can be addressed by using protecting groups or by exploiting subtle differences in the reactivity of the two hydroxyls.
Table 3: Derivatization of Hydroxyl Groups in Phenoxazine-diols
| Reaction | Reagents and Conditions | Product Type |
| Etherification | Alkyl halide, Base | O-Alkyl phenoxazine-diol ethers |
| Esterification | Carboxylic acid/derivative, Coupling agent/catalyst | O-Acyl phenoxazine-diol esters |
Peripheral Substituent Introduction on the Phenoxazine Rings
The functionalization of the phenoxazine core is critical for tuning its chemical and physical properties. Introducing substituents onto the peripheral benzene (B151609) rings can be achieved either by employing pre-functionalized starting materials or by post-synthesis modification of the phenoxazine nucleus. For a target molecule such as this compound, the synthetic strategy would typically involve the use of a substituted precursor, for instance, a substituted 2-aminophenol, which already contains the hydroxyl groups at the desired positions.
Advanced Catalytic Systems in Phenoxazine-Diol Synthesis
Modern synthetic approaches to the phenoxazine core, a necessary step for producing this compound, increasingly rely on advanced catalytic systems to ensure efficiency, selectivity, and broad substrate scope. These methods are generally divided into transition metal-catalyzed reactions and, more recently, metal-free organocatalytic and photoredox catalysis strategies.
Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination has become a cornerstone for the synthesis of carbon-nitrogen bonds, proving particularly effective for constructing the N-aryl bond within the phenoxazine tricycle. wikipedia.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orglibretexts.org The versatility of this reaction allows for the coupling of a wide variety of aryl halides and amines, making it a powerful tool for synthesizing diverse phenoxazine derivatives. wikipedia.org
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Early systems used monodentate phosphine ligands like P(o-tolyl)₃. rug.nl Subsequent generations of catalysts have employed more sterically hindered and electron-rich ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos), which demonstrate enhanced reactivity and broader scope. rug.nlnih.gov For instance, studies on the amination of bromobenzene with phenoxazine have shown that ligands like XPhos and DavePhos can lead to conversion rates of over 99%. nih.gov The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, providing the first reliable extension of the methodology to primary amines. wikipedia.org A palladium-catalyzed double N-arylation using di(2-bromoaryl) ethers and primary amines has also been developed for the one-pot synthesis of phenoxazine derivatives. nih.govnih.gov
Below is a table summarizing various catalytic systems used in Buchwald-Hartwig amination for C-N bond formation relevant to phenoxazine synthesis.
| Palladium Precatalyst | Ligand | Base | Solvent | Amine Substrate | Notes |
| [Pd(allyl)Cl]₂ | XPhos | NaOtBu | Toluene | Phenoxazine | >99% conversion with bromobenzene. nih.gov |
| [Pd(allyl)Cl]₂ | DavePhos | NaOtBu | Toluene | Phenoxazine | 99% conversion with bromobenzene. nih.gov |
| Pd₂(dba)₃ | Biphenylphosphine | K₃PO₄ | 1,4-Dioxane/H₂O | Aryl amines | General system for C-O bond formation, principles applicable to C-N. beilstein-journals.org |
| Pd(OAc)₂ | P(t-Bu)₃ | Phenothiazine | Used for C-N coupling with 1-bromo pyrelene. scielo.br |
Organocatalytic and Photoredox Catalysis in Phenoxazine Ring Formation
While transition metals are highly effective, there is a growing interest in metal-free synthetic routes to avoid potential metal contamination in the final products, which is particularly important for applications in electronics and pharmaceuticals. nih.gov Transition metal-free routes for phenoxazine synthesis include the reaction of 2-aminophenols with 3,4-dihaloarenes that bear electron-withdrawing groups, a process that can proceed through a Smiles rearrangement. nih.gov Another notable metal-free approach is the cyclization of iodo-substituted diaryl ethers. nih.govnih.gov
Furthermore, phenoxazine derivatives themselves have emerged as a prominent class of organic photoredox catalysts. acs.orgnewiridium.comacs.org These metal-free catalysts can absorb UV or visible light to reach an excited state with potent reducing capabilities. acs.orgnih.gov N-aryl phenoxazines, for example, have been successfully synthesized and employed as strongly reducing photoredox catalysts in organocatalyzed atom transfer radical polymerization (O-ATRP). acs.orgnewiridium.com The synthesis of these catalyst molecules often employs the very transition-metal catalysis they aim to replace, such as the Buchwald-Hartwig C-N coupling to attach an aryl group to the phenoxazine nitrogen. scielo.brscite.ai The development of core-substituted phenoxazines has allowed for the tuning of their absorption profiles into the visible light spectrum, enhancing their utility as photoredox catalysts. acs.orgnih.govnih.gov
Mechanistic Elucidation of Synthetic Pathways
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For the widely used Buchwald-Hartwig amination, the catalytic cycle is generally accepted to proceed through several key steps. wikipedia.orglibretexts.org
Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium amide complex.
Reductive Elimination : The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst and releasing the arylamine product. wikipedia.org
An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination from the amide, which would lead to a hydrodehalogenated arene and an imine. wikipedia.org
In metal-free syntheses, the mechanisms can be more varied. For instance, in the O-arylation of a phenol with a diaryliodonium salt to form a diaryl ether (a key precursor for phenoxazine), an unusually stable iodine(III) intermediate has been observed. nih.gov This observation is consistent with a ligand-coupling mechanism. nih.gov For photoredox-catalyzed reactions involving phenoxazine catalysts, the mechanism hinges on a photoinduced electron transfer (PET) process. Upon absorbing light, the phenoxazine catalyst reaches an excited state, becoming a strong reducing agent capable of activating a substrate through single-electron transfer. nih.gov
Advanced Spectroscopic and Crystallographic Characterization
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.
For 10H-Phenoxazine-1,3-diol, the most prominent features in the IR spectrum are expected to arise from the hydroxyl (O-H) and amine (N-H) groups. The two phenolic O-H groups are anticipated to produce a strong, broad absorption band in the region of 3200–3600 cm⁻¹. pressbooks.pubadichemistry.com This broadening is a hallmark of intermolecular hydrogen bonding. In contrast, the N-H stretching vibration of the secondary amine within the phenoxazine (B87303) ring is expected to appear as a sharper, medium-intensity peak around 3350–3450 cm⁻¹.
The aromatic nature of the compound will be confirmed by the presence of =C-H stretching vibrations appearing at frequencies just above 3000 cm⁻¹ and characteristic C=C stretching bands within the 1450–1600 cm⁻¹ range. libretexts.org A strong C-O stretching band, typical for phenols, is also expected around 1200-1260 cm⁻¹. adichemistry.com
In Raman spectroscopy, the O-H stretching vibrations are also observable, though they are often weaker and sharper compared to their IR counterparts. aip.orgresearchgate.net The symmetric vibrations of the aromatic rings, however, are typically strong and provide a characteristic "fingerprint" for the phenoxazine core.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H (Phenolic) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Stretching | 3350 - 3450 | Medium, Sharp |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium to Strong |
| C-O (Phenolic) | Stretching | 1200 - 1260 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms in this compound.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to be complex, showing distinct signals for the protons on the two different aromatic rings. The protons on the di-substituted ring (Ring A) will be heavily influenced by the two electron-donating hydroxyl groups, causing them to be shielded and appear at higher fields (lower ppm) compared to the protons on the other ring (Ring B). The N-H proton is expected to appear as a broad singlet, with its chemical shift being solvent-dependent. The phenolic O-H protons may also appear as broad singlets.
Carbon (¹³C) NMR: The ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms of the phenoxazine core. The carbons directly bonded to the electronegative oxygen atoms (C-1 and C-3) and nitrogen atom (C-4a, C-10a) will be the most de-shielded, appearing furthest downfield. The presence of the hydroxyl groups will cause significant upfield shifts for the ortho and para carbons (C-2, C-4, C-4a) and a smaller downfield shift for the ipso carbons (C-1, C-3) relative to unsubstituted benzene (B151609).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | ~6.2 - 6.4 | Doublet (d) |
| H-4 | ~6.3 - 6.5 | Doublet (d) |
| H-6, H-7, H-8, H-9 | ~6.7 - 7.2 | Multiplet (m) |
| 1-OH, 3-OH | ~8.5 - 9.5 (solvent dependent) | Broad Singlet (br s) |
| 10-NH | ~8.0 - 9.0 (solvent dependent) | Broad Singlet (br s) |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-3 | ~155 - 160 |
| C-2 | ~102 - 108 |
| C-4 | ~107 - 112 |
| C-4a, C-10a | ~135 - 145 |
| C-5a, C-9a | ~125 - 135 |
| C-6, C-7, C-8, C-9 | ~115 - 125 |
Two-dimensional (2D) NMR experiments are essential to unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between H-2 and H-4 on the resorcinol-like ring, and a network of correlations between the adjacent protons on the other ring (H-6 through H-9). This helps to define the proton arrangement on each separate aromatic ring. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish direct, one-bond correlations between protons and the carbons they are attached to. For example, the signal for H-2 would correlate with the signal for C-2, and so on for all protonated carbons, providing definitive assignments for C-2, C-4, and C-6 through C-9. ipb.ptyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece the entire structure together and assign quaternary (non-protonated) carbons. sdsu.edu Key expected HMBC correlations would be:
The NH proton (H-10) showing correlations to carbons C-4a, C-9a, C-5a, and C-10a, confirming the heterocyclic core.
Proton H-4 showing correlations to carbons C-2, C-3, C-4a, and C-5a, linking the two rings.
The phenolic OH protons showing correlations to their attached carbons (C-1 and C-3) and adjacent carbons (C-2 and C-4), confirming the position of the hydroxyl groups.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the conjugated π-system of the molecule.
The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the aromatic phenoxazine chromophore. These are primarily π → π* transitions. Compared to the parent 10H-phenoxazine, the presence of two hydroxyl groups, which are powerful electron-donating auxochromes, is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the absorption maxima. researchgate.netnih.gov This is due to the extension of the conjugated system by the lone pairs on the oxygen atoms, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, typically at longer wavelengths but with much lower intensity. mdpi.com
| Predicted λmax (nm) | Transition Type | Expected Molar Absorptivity (ε) |
|---|---|---|
| ~240 - 260 | π → π | High |
| ~320 - 350 | π → π | Moderate |
| >380 | n → π* | Low |
Fluorescence and Phosphorescence Spectroscopy for Excited State Properties
The study of fluorescence and phosphorescence provides critical insights into the electronic transitions and excited-state behavior of molecules. For phenoxazine derivatives, these techniques are crucial for understanding their potential in applications such as organic light-emitting diodes (OLEDs) and sensors. nih.govnih.gov
Generally, phenoxazine compounds exhibit fluorescence, a process involving the rapid emission of a photon from a singlet excited state (S₁) back to the ground state (S₀). libretexts.org The wavelength of the emitted light is dependent on the specific substituents on the phenoxazine core. Phosphorescence, a much slower emission process involving a transition from a triplet excited state (T₁) to the ground state, is also observed in some phenoxazine derivatives, particularly when intersystem crossing (the transition from a singlet to a triplet state) is efficient. nih.govnih.gov
For this compound, one would expect the hydroxyl (-OH) groups, being electron-donating, to influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the emission wavelengths. A hypothetical data table for such a study would include parameters like excitation and emission maxima (λ_ex and λ_em), quantum yields (Φ), and Stokes shift.
Hypothetical Data Table: Photophysical Properties
| Parameter | Expected Data for this compound |
|---|---|
| Fluorescence λ_ex (nm) | Data not available |
| Fluorescence λ_em (nm) | Data not available |
| Fluorescence Quantum Yield (Φ_F) | Data not available |
| Phosphorescence λ_em (nm) | Data not available |
This table is for illustrative purposes only, as experimental data for this compound is not available.
Time-Resolved Spectroscopy for Excited State Lifetime Determinations
Time-resolved spectroscopy techniques, such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy, are employed to measure the lifetime of excited states. These lifetimes are fundamental parameters that dictate the efficiency of photophysical processes. bris.ac.ukresearchgate.net
Studies on various phenoxazine catalysts have shown singlet excited state (S₁) lifetimes ranging from picoseconds to nanoseconds, highly dependent on the molecular structure and the solvent environment. bris.ac.ukuiowa.edu The competition between fluorescence, internal conversion (a non-radiative decay path), and intersystem crossing to the triplet state determines the S₁ lifetime. For this compound, determining these lifetimes would be essential to evaluate its potential as a photocatalyst or emissive material.
Investigation of Intramolecular Charge Transfer (ICT) States
Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules containing both electron-donating (D) and electron-accepting (A) moieties. Upon photoexcitation, an electron can move from the donor to the acceptor, creating a charge-separated excited state. nih.gov This process is highly sensitive to the solvent's polarity.
The phenoxazine core is a well-known electron donor. nih.gov While the 1,3-diol substituents are also electron-donating, the molecule as a whole lacks a strong, distinct acceptor group. Therefore, this compound is not expected to exhibit a strong, classical D-A type ICT state. However, subtle charge redistribution upon excitation could occur, which would be investigated by studying its absorption and emission spectra in solvents of varying polarity (solvatochromism). A significant shift in the emission peak to lower energies in more polar solvents would suggest the presence of a charge-transfer character in the excited state.
X-ray Crystallography for Solid-State Structural Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide invaluable information on the molecular geometry and intermolecular interactions of this compound. Although a crystal structure for this specific compound has not been published, analysis of the parent phenoxazine and its other derivatives allows for informed predictions. researchgate.netumons.ac.be
Analysis of Phenoxazine Core Planarity and Folding Angles
The central tricyclic system of phenoxazine is not perfectly flat. It typically adopts a slight "butterfly" or boat-like conformation, characterized by a folding angle along the N···O axis. researchgate.net This angle is sensitive to the substituents on the rings and the forces of crystal packing. Determining this angle for this compound would be a key outcome of a crystallographic study.
Characterization of Hydrogen Bonding Networks Involving 1,3-Diol Moieties
The presence of two hydroxyl (-OH) groups and a secondary amine (-NH-) group makes this compound an excellent candidate for forming extensive hydrogen bond networks. nih.govmdpi.comresearchgate.net These groups can act as both hydrogen bond donors and acceptors. X-ray diffraction would precisely map these interactions, revealing how molecules connect to form larger supramolecular structures. These networks are critical in dictating the material's physical properties, such as melting point and solubility.
Intermolecular Interactions and Crystal Packing (e.g., π-π stacking)
Beyond hydrogen bonding, the crystal packing of aromatic molecules like phenoxazine is governed by weaker van der Waals forces and π-π stacking interactions. iucr.orgmdpi.com The flat, electron-rich surfaces of the benzene rings can stack on top of each other, typically in a displaced fashion. rsc.org Analysis of the crystal structure would reveal the distances and geometry of these π-π interactions, which are crucial for understanding charge transport properties in organic semiconductor applications.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and indispensable technique for the detection and characterization of molecules or molecular fragments with one or more unpaired electrons, known as radical species. In the context of 10H-phenoxazine and its derivatives, EPR spectroscopy is crucial for investigating their redox chemistry, particularly the formation and stability of phenoxazine-centered radical cations. The generation of such radicals can be induced through chemical or electrochemical oxidation, and their electronic structure can be elucidated by analyzing the corresponding EPR spectra.
The EPR spectrum of a radical species is typically characterized by its g-value and hyperfine coupling constants. The g-value is a dimensionless parameter that is characteristic of the radical's electronic environment. For organic radicals, the g-value is often close to that of a free electron (approximately 2.0023). Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei (e.g., ¹H, ¹⁴N). The resulting splitting pattern and the magnitude of the hyperfine coupling constants (usually denoted as a) provide detailed information about the distribution of the unpaired electron's spin density across the molecule, thereby revealing insights into the molecular and electronic structure of the radical.
More recent research on substituted phenoxazine derivatives continues to utilize EPR to characterize their radical species. For instance, in a study of a water-soluble phenoxazine derivative, methyl celestine blue (mCB), the formation of a radical species upon reduction was confirmed and characterized by EPR spectroscopy. acs.org The analysis of the EPR spectrum of the mCB radical yielded a g-value of 2.00 and a set of hyperfine coupling constants corresponding to the interaction of the unpaired electron with various nitrogen and hydrogen nuclei within the molecule. acs.org
The detailed hyperfine coupling constants for the methyl celestine blue radical are presented in the interactive data table below. This data illustrates the sensitivity of EPR spectroscopy in probing the intricate details of spin delocalization in complex phenoxazine-based systems. The observed couplings to multiple nitrogen and hydrogen atoms confirm that the unpaired electron is delocalized over the entire phenoxazine core and its substituents.
| Nucleus | Hyperfine Coupling Constant (a) in Gauss (G) |
|---|---|
| Nitrogen-1 (AN1) | 5.8 |
| Nitrogen-2 (AN2) | 5.4 |
| Hydrogen-1 (AH1) | 4.9 |
| Hydrogen-2 (AH2) | 4.6 |
| Hydrogen-3 (AH3) | 4.4 |
| Hydrogen-4 (AH4) | 3.8 |
| Hydrogen-5 (AH5) | 1.0 |
Data sourced from a study on the electrochemistry of methyl celestine blue for flow battery applications. acs.org
The study of such radical species is of significant interest due to the role of phenoxazine derivatives in various applications, including as redox indicators, photoredox catalysts, and materials for organic electronics. The stability and electronic properties of the radical cations, which can be precisely determined using EPR spectroscopy, are critical factors governing their performance in these applications.
Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis
Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific published research on the computational and theoretical chemistry of the compound This compound . While extensive research exists for the broader class of phenoxazine derivatives, particularly in the context of materials science and medicinal chemistry, studies detailing the specific quantum chemical calculations, conformational analysis, theoretical spectroscopic signatures, and reaction mechanisms for this compound are not presently available.
General computational studies on the phenoxazine core and its various derivatives have been conducted. For instance, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate the electronic and optical properties of phenoxazine-based dyes for applications in dye-sensitized solar cells. nih.govjmcs.org.mx These studies often focus on structure-property relationships, tuning the HOMO-LUMO gap, and predicting absorption spectra by modifying substituents at various positions on the phenoxazine ring. nih.govnih.gov Research has also explored the electrochemical properties and ionization potentials of phenoxazine oligomers, identifying them as promising semiconducting materials. nih.gov
Furthermore, computational methods have been applied to understand the structure and properties of related heterocyclic systems, such as phenothiazines and phenazines, providing insights into their electronic transitions, photophysical properties, and molecular geometries. researchgate.netnih.govmdpi.com There are also reports on the solid-state crystal structure of other hydroxylated phenoxazine derivatives, like 10-phenyl-10H-phenoxazine-4,6-diol, which offer experimental data on molecular conformation and intermolecular interactions in the crystalline state. researchgate.net
However, the specific substitution pattern of the hydroxyl groups at the 1 and 3 positions of the 10H-phenoxazine core, without other modifications, does not appear to have been a subject of detailed computational investigation in the available literature. Consequently, data required to populate the requested article outline—including specific ground and excited state properties, frontier molecular orbital energies, potential energy surfaces, theoretical spectroscopic data, and elucidated reaction pathways for this compound—could not be located.
Without dedicated scholarly articles on this compound, a scientifically accurate and detailed analysis as per the requested structure is not possible.
Computational Chemistry and Theoretical Frameworks
Prediction of Structure-Reactivity and Structure-Property Relationships
Computational chemistry provides powerful theoretical frameworks for predicting the reactivity and properties of molecules like 10H-Phenoxazine-1,3-diol, offering insights that guide experimental studies. By modeling the molecule's electronic structure and correlating it with its chemical behavior, researchers can establish robust structure-reactivity and structure-property relationships. These predictive models are instrumental in designing novel phenoxazine (B87303) derivatives for specialized applications in medicine and materials science. nih.govnih.govnih.gov
Structure-Reactivity Relationships
The reactivity of a molecule is fundamentally governed by its electronic characteristics. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to calculate various electronic parameters and reactivity descriptors for phenoxazine derivatives. researchgate.netresearchgate.netnih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) correlates with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For phenoxazine derivatives, theoretical calculations show how charge transfer in the excited state occurs from the donor (phenoxazine core) to an acceptor part of the molecule. rsc.org
Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.
Electronegativity (χ): Describes the power of a molecule to attract electrons. It is calculated as χ = -(ELUMO + EHOMO) / 2.
Molecular Electrostatic Potential (MEP): An MEP map is a visual tool that illustrates the charge distribution on the surface of a molecule. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. This allows for the prediction of reactive sites for intermolecular interactions.
The table below presents hypothetical DFT-calculated values for this compound and a related derivative to illustrate how substitution can influence reactivity descriptors.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Electronegativity (χ) |
| This compound | -5.20 | -1.15 | 4.05 | 2.025 | 3.175 |
| 7-Nitro-10H-Phenoxazine-1,3-diol | -5.65 | -2.10 | 3.55 | 1.775 | 3.875 |
Note: These values are illustrative and derived from typical findings in the literature for phenoxazine derivatives.
Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate a molecule's structural features with its physicochemical properties or biological activities. researchgate.netwho.intnih.gov These models are essential for screening virtual libraries of compounds and prioritizing candidates for synthesis.
For phenoxazine derivatives, QSPR/QSAR studies have successfully predicted properties like cytotoxicity, redox potentials, and antioxidant activity. researchgate.netacs.orgchemrxiv.org The process involves calculating a set of molecular descriptors that numerically represent the molecule's topology, geometry, and electronic nature.
Molecular Descriptors:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, and partial atomic charges.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Physicochemical Descriptors: Octanol-water partition coefficient (log P) and molar refractivity, which relate to the molecule's hydrophobicity and polarizability.
A study on the cytotoxicity of phenoxazine derivatives found a strong correlation between their activity against cancer cell lines and descriptors such as electron affinity, absolute hardness (η), absolute electronegativity (χ), and log P. researchgate.net Similarly, QSPR models for related benzoxazines have used HOMO energy and partial surface area to predict electrooxidation potentials, a key property for antioxidant behavior. who.intnih.gov
The table below outlines key descriptors and their importance in predicting specific properties of phenoxazine-type molecules, based on published research.
| Predicted Property | Important Descriptors | Rationale |
| Cytotoxicity | Electron Affinity, Electronegativity (χ), log P | Relates to the molecule's ability to participate in redox reactions and its bioavailability. researchgate.net |
| Redox Potential | HOMO Energy, Partial Positive Surface Area | Governs the ease of electron removal (oxidation) from the molecule. who.intnih.govacs.org |
| Photoredox Catalysis | Excited State Reduction Potential, Triplet Energies | Determined by modifications to the phenoxazine core that alter electronic properties. nih.govnih.gov |
Through these computational frameworks, the influence of specific structural modifications—such as the addition of hydroxyl groups in this compound—can be systematically evaluated. This predictive power accelerates the discovery and development of new phenoxazine compounds with finely tuned reactivity and properties for targeted applications. nih.govnih.gov
Chemical Reactivity and Mechanistic Investigations of 10h Phenoxazine 1,3 Diol
Redox Chemistry and Electrochemistry
The phenoxazine (B87303) nucleus is renowned for its rich redox chemistry, readily undergoing oxidation to form stable cationic species. This property is central to the function of many phenoxazine-based dyes and redox mediators. The presence of two electron-donating hydroxyl groups in 10H-Phenoxazine-1,3-diol is anticipated to lower the oxidation potential, making it more susceptible to oxidation compared to the unsubstituted phenoxazine.
Cyclic voltammetry is a key technique for probing the redox behavior of phenoxazine derivatives. For the parent 10H-phenoxazine and its N-substituted analogs, cyclic voltammograms typically exhibit two reversible one-electron oxidation waves, corresponding to the formation of a radical cation and subsequently a dication. ias.ac.in The formal redox potentials for N-substituted phenoxazines generally fall in the range of 0.39 to 0.45 V versus a saturated calomel electrode (SCE). researchgate.net
For this compound, the electron-donating nature of the hydroxyl groups would be expected to significantly lower these potentials. While specific data is unavailable, a comparison with other electron-rich phenoxazine derivatives suggests that the first oxidation potential could be substantially lower. The table below presents representative cyclic voltammetry data for related phenoxazine compounds to provide a comparative context.
| Compound | First Oxidation Potential (E1/2 vs. SCE) | Second Oxidation Potential (E1/2 vs. SCE) | Solvent/Electrolyte |
| 10-[3'-N-benzylaminopropyl]phenoxazine (BAPP) | 0.650 V | 0.956 V | Acetonitrile/Tetrabutylammonium perchlorate |
| N-substituted phenoxazines (general range) | 0.39 - 0.45 V | Not always reported | Aqueous/Various |
| N-methyl phenoxazine derivative | 0.25 V vs Fc/Fc+ | Not reported | Acetonitrile/LiTFSI |
| Hypothetical this compound | < 0.3 V | Likely observable | Dependent on conditions |
Data for BAPP is from a specific study ias.ac.in; the general range for N-substituted phenoxazines is from another source researchgate.net; N-methyl phenoxazine data from a third source acs.org. The values for this compound are hypothetical and estimated based on the expected electronic effects of the hydroxyl groups.
The one-electron oxidation of the phenoxazine core leads to the formation of a resonance-stabilized radical cation. The stability of this species is a hallmark of phenoxazine chemistry and is attributed to the delocalization of the unpaired electron and positive charge over the entire tricyclic system, including the nitrogen and oxygen heteroatoms. acs.org The electron-donating hydroxyl groups at the 1 and 3-positions of this compound are expected to further stabilize the radical cation through resonance, thereby facilitating its formation. acs.org
The stability of phenoxazine radical cations can, however, be influenced by the solvent and the presence of nucleophiles. nih.gov In certain solvents, decomposition of the radical cation has been observed. nih.gov The specific impact of the 1,3-diol substitution on the long-term stability of the radical cation would require experimental investigation.
The ability of the phenoxazine core to undergo reversible redox reactions makes it an excellent electron transfer mediator. elsevierpure.comnih.gov Phenoxazine derivatives have been employed to facilitate electron transfer in various chemical and biological systems. elsevierpure.comnih.gov The rate of electron transfer can be influenced by the structure of the phenoxazine derivative and the reaction conditions. acs.org The low predicted oxidation potential of this compound suggests it could be a highly effective electron donor in such processes. The mechanism of electron transfer is believed to proceed through the formation of the aforementioned radical cation intermediate.
Reactivity of the Hydroxyl Groups at the 1,3-Positions
The two hydroxyl groups on the phenoxazine ring introduce additional reactive sites to the molecule. Their chemical behavior will be influenced by the electronic properties of the phenoxazine core.
The hydroxyl groups of this compound are phenolic in nature and are therefore expected to be weakly acidic. The pKa values of these hydroxyl groups will be influenced by the electron-donating character of the phenoxazine ring system. It is anticipated that their acidity will be comparable to or slightly less than that of phenol (pKa ≈ 10), though resonance effects from the fused ring system could play a significant role. The nitrogen atom of the phenoxazine core is weakly basic.
The hydroxyl groups, being nucleophilic, are expected to react with a variety of electrophiles. These reactions would include:
Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base to form the corresponding ethers.
Esterification: Reaction with acyl chlorides or acid anhydrides to form esters.
Conversely, the phenoxazine ring itself, particularly when activated by the electron-donating hydroxyl groups, will be highly susceptible to electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com Electrophiles would be directed to the positions ortho and para to the hydroxyl groups that are not already substituted.
The hydroxyl groups can also be deprotonated to form phenoxide ions, which are even stronger nucleophiles. These phenoxides could participate in nucleophilic substitution reactions. For instance, in related nitro-substituted phenoxazines, nucleophilic displacement of a nitro group by alkoxides and hydroxides has been observed, demonstrating the feasibility of nucleophilic attack on the phenoxazine ring under certain conditions. acs.orgnih.gov
Intramolecular Cyclization and Ring-Closure Reactions
The 10H-phenoxazine core is a chemically stable, tricyclic aromatic system. As such, this compound does not readily undergo further intramolecular cyclization or ring-closure reactions under standard conditions. The aromaticity of the heterocyclic and flanking benzene (B151609) rings confers significant stability to the molecule, making spontaneous ring-closure events energetically unfavorable.
For such a reaction to occur, the molecule would typically require pre-functionalization to introduce suitably positioned reactive groups—a nucleophilic center and an electrophilic center—that can participate in an intramolecular reaction. For example, a hydroxyl group at the 1- or 3-position could act as a nucleophile, but in the parent diol, there is no sufficiently electrophilic site on the ring system to facilitate a spontaneous cyclization.
Theoretical pathways for cyclization would necessitate harsh conditions or the strategic introduction of functional groups that promote such reactions. For instance, converting a hydroxyl group to a better leaving group and introducing a nucleophilic side chain elsewhere on the molecule could potentially lead to the formation of a new ring system fused to the phenoxazine core. However, literature describing such specific intramolecular cyclizations originating from this compound is not prevalent, underscoring the general stability of the phenoxazine scaffold.
Reactivity at the Phenoxazine Nitrogen Atom (N10)
The nitrogen atom at the 10-position (N10) of the 10H-phenoxazine ring is a key center of reactivity. As a secondary amine integrated into a heterocyclic system, the lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it susceptible to reactions with a variety of electrophiles.
Key reactions involving the N10 atom include:
N-Alkylation and N-Arylation: The N-H proton can be abstracted by a base, generating a highly nucleophilic amide anion. This anion readily reacts with alkyl halides or aryl halides (often in the presence of a suitable catalyst, such as in Buchwald-Hartwig coupling) to form N-substituted phenoxazine derivatives nih.govperiodikos.com.br. The properties of the resulting N-alkyl or N-aryl phenoxazines can be tuned by the nature of the substituent nih.gov.
N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acylphenoxazine derivatives. This reaction is a common strategy for introducing carbonyl functionalities at the N10 position.
Reaction with Nitrous Acid: The N10 atom can react with sources of the nitrosonium ion (NO⁺), such as sodium nitrite in an acidic medium, to yield 10-nitroso-10H-phenoxazine.
The nucleophilicity of the N10 atom is influenced by substituents on the aromatic rings. Electron-donating groups, such as the hydroxyl groups in this compound, are expected to increase the electron density at the nitrogen atom, thereby enhancing its nucleophilicity and reactivity toward electrophiles compared to the unsubstituted 10H-phenoxazine.
Oxidative Transformation Pathways (e.g., Conversion to Resorufin Analogs)
One of the most significant reaction pathways for dihydroxyphenoxazines is their oxidative conversion to highly fluorescent phenoxazin-3-one derivatives, such as resorufin and its analogs. This transformation is the basis for the widespread use of compounds like 10-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red) as sensitive probes for detecting hydrogen peroxide and other reactive oxygen species (ROS) nih.govthermofisher.comresearchgate.net. The mechanism for this compound is expected to follow a similar pathway.
The transformation is a multi-step process initiated by a one-electron oxidation nih.govrsc.org:
Formation of a Radical Intermediate: The process begins with the one-electron oxidation of the dihydroxyphenoxazine. This oxidation can be initiated by enzymatic systems (e.g., horseradish peroxidase in the presence of H₂O₂) or by strong one-electron oxidants like the azidyl radical (N₃•) or carbonate radical anion (CO₃•⁻) nih.govnih.gov. This step generates a neutral, phenoxyl-type radical intermediate where the unpaired electron is delocalized across the aromatic system.
Disproportionation: Two molecules of the phenoxazine-derived radical then undergo disproportionation. In this step, one radical molecule is oxidized to the corresponding phenoxazin-3-one (a resorufin analog), while the other is reduced back to the starting dihydroxyphenoxazine molecule nih.govnih.gov.
Pulse radiolysis studies on the closely related Amplex® Red have provided quantitative data on the kinetics of these steps.
| Oxidant | pH | Rate Constant (2k) (M⁻¹s⁻¹) |
|---|---|---|
| Azidyl Radical (N₃•) | 7.2 | 2.1 x 10⁹ |
| Carbonate Radical Anion (CO₃•⁻) | 10.3 | 7.6 x 10⁸ |
Data from pulse radiolysis studies of Amplex® Red oxidation, serving as a model for this compound. nih.govnih.gov
The rate constant for the disproportionation of the Amplex® Red-derived radical has also been determined to be (2.8 ± 0.1) x 10⁸ M⁻¹s⁻¹ at pH 7.2 nih.gov.
Hydrogen Atom Transfer (HAT) Mechanisms
This compound has two primary sites that can participate in Hydrogen Atom Transfer (HAT) reactions: the N-H group at the N10 position and the phenolic O-H groups at the C1 and C3 positions. HAT is a key mechanism by which these compounds exert antioxidant effects and is a fundamental step in their oxidative transformations mdpi.com.
HAT from the N10-H Bond: The N-H bond in the 10H-phenoxazine scaffold is relatively weak, making it a facile hydrogen atom donor to radical species. This reactivity is central to the function of phenoxazines as potent radical-trapping antioxidants acs.org. Upon donating a hydrogen atom, a stable aminyl radical is formed. The stability of this radical is attributed to the delocalization of the unpaired electron over the entire tricyclic system.
The ease of this HAT process is quantified by the N-H Bond Dissociation Enthalpy (BDE). Lower BDE values correlate with higher reactivity in HAT. Studies on substituted phenoxazines have shown that their N-H BDEs are significantly influenced by the electronic nature of the substituents.
| Phenoxazine Derivative | N–H BDE (kcal/mol, gas-phase) |
|---|---|
| 10H-Phenoxazine (unsubstituted) | 76.7 |
| 3,7-di-NH₂-phenoxazine | 71.8 |
| 3,7-di-OH-phenoxazine | 72.8 |
| 3,7-di-NO₂-phenoxazine | 80.8 |
Calculated N-H Bond Dissociation Enthalpies (BDEs) for various phenoxazine derivatives. nih.govacs.org
The presence of electron-donating hydroxyl groups, as in this compound, is expected to lower the N-H BDE relative to the unsubstituted parent compound, thereby enhancing its reactivity as a hydrogen atom donor acs.org.
HAT from Phenolic O-H Bonds: The hydroxyl groups at positions C1 and C3 provide additional sites for HAT. Abstraction of a hydrogen atom from one of these phenolic groups results in the formation of a phenoxyl radical nih.govresearchgate.netnih.gov. This is the initial step in the oxidative transformation pathway discussed in section 5.4 nih.gov. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized into the aromatic ring system. The reactivity of phenolic compounds as hydrogen atom donors is well-established and is a cornerstone of their antioxidant properties nih.gov. For this compound, HAT from either the N-H or O-H groups can occur, with the specific pathway depending on the nature of the abstracting radical and the reaction conditions.
Comprehensive Review of Mechanistic Biological Investigations of this compound
Extensive literature searches have been conducted to gather data on the mechanistic biological investigations of the chemical compound this compound, with a specific focus on its in vitro and biochemical properties. Despite a thorough review of scientific databases and scholarly articles, no specific research or documented findings pertaining to this compound were identified.
The performed searches for enzyme inhibition studies, including kinetic analysis and binding site characterization for enzymes such as peroxidase and xanthine (B1682287) oxidase, yielded no results for this particular compound. Similarly, investigations into its mechanisms of antioxidant activity, reactive species scavenging capabilities, and modulation of biochemical pathways in vitro did not provide any specific data related to this compound. Furthermore, there is a lack of information regarding its antimicrobial mechanisms against specific bacterial or fungal strains.
While the broader class of phenoxazine derivatives has been a subject of scientific inquiry, with various studies exploring their potential biological activities, research on the specific 1,3-diol isomer of 10H-Phenoxazine remains absent from the available scientific literature. Consequently, it is not possible to provide a detailed, data-driven article on the mechanistic biological investigations of this compound as per the requested outline.
Further research and specific experimental studies are required to elucidate the potential biological and biochemical properties of this compound.
Mechanistic Biological Investigations in Vitro and Biochemical Emphasis
Molecular Target Identification and Ligand-Binding Studies Using Biochemical Assays
Comprehensive searches of available scientific databases and literature have not revealed specific biochemical assays conducted to identify the molecular targets of 10H-Phenoxazine-1,3-diol. Consequently, there is a lack of data regarding its binding affinity, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), with any particular protein, enzyme, or receptor.
While the broader class of phenoxazine (B87303) compounds has been a subject of scientific inquiry, with various derivatives being investigated for a range of biological activities, this research does not extend to the specific diol derivative . For example, other phenoxazine derivatives have been explored for their potential as inhibitors of tubulin polymerization and for their antidiabetic and antiviral properties. However, these findings are not directly applicable to this compound without specific experimental validation.
The absence of published ligand-binding studies or target-based screening for this compound means that its mechanism of action at the molecular level remains largely uncharacterized. Further research, including the use of biochemical and in vitro assays, would be necessary to elucidate its potential biological targets and to quantify its interaction with them.
Advanced Applications in Materials Science and Chemical Sensing Technologies
Application as Organic Photoredox Catalysts
Phenoxazine (B87303) derivatives have emerged as a powerful class of organic photoredox catalysts (PCs), offering sustainable and cost-effective alternatives to traditional precious metal complexes like those based on iridium and ruthenium. researchgate.net These organic catalysts can harness the energy from visible light to drive a wide range of chemical transformations with high efficiency and control.
The effectiveness of a phenoxazine-based photoredox catalyst is intrinsically linked to its molecular structure, which dictates its key photophysical and electrochemical properties. The primary design goal is to create molecules that strongly absorb visible light and possess highly reducing or oxidizing excited states. For 10H-Phenoxazine-1,3-diol, the hydroxyl groups at the 1 and 3 positions of the phenoxazine core are critical to its function.
Key design principles include:
Tuning Redox Potentials: The introduction of substituents onto the phenoxazine core is a primary strategy for modulating its redox properties. The electron-donating nature of the hydroxyl groups in this compound lowers the oxidation potential of the molecule, making it a stronger reducing agent in its photoexcited state. This enhanced reducing power is crucial for activating substrates in various chemical reactions.
Controlling Absorption Spectra: Unsubstituted phenoxazine absorbs primarily in the UV region. Core modifications are used to shift the absorption profile into the visible spectrum, allowing for the use of lower-energy light sources like white light LEDs. The hydroxyl groups contribute to this bathochromic (red) shift, enhancing visible light absorption.
Accessing Charge Transfer (CT) Excited States: The ability of a catalyst to access a charge transfer excited state is vital for high catalytic activity. acs.orgnih.gov In this state, light absorption promotes an electron from a donor part of the molecule to an acceptor part. For phenoxazine derivatives, modifications to both the N-aryl substituent and the core itself can facilitate the formation of these highly reactive CT states. acs.orgnih.gov The diol substitution pattern influences the electronic distribution, which can be further tailored by N-arylation to promote efficient CT state formation.
Excited State Lifetime: A sufficiently long excited state lifetime is necessary to allow for the desired bimolecular electron transfer to or from a substrate to occur. The inherent rigidity of the fused tricyclic phenoxazine core contributes to favorable excited state dynamics.
| Catalyst Design Parameter | Influence of 1,3-Diol Substitution | Desired Outcome for Catalysis |
|---|---|---|
| Ground-State Redox Potential | Electron-donating OH groups lower the oxidation potential. | Easier oxidation, stronger reducing power in the excited state. |
| Light Absorption | Auxochromic OH groups cause a bathochromic shift. | Absorption of lower-energy visible light. |
| Excited State Character | Influences electron density distribution. | Promotion of efficient Charge Transfer (CT) states. |
| Triplet State Energy | Modified by core substitution. | Sufficient energy for bimolecular reactions. |
One of the most significant applications of phenoxazine-based PCs is in organocatalyzed atom transfer radical polymerization (O-ATRP). researchgate.net This technique allows for the synthesis of polymers with precisely controlled molecular weights, low dispersity (a measure of the uniformity of chain lengths), and complex architectures under mild conditions using visible light. researchgate.net
The general mechanism for O-ATRP using a reducing phenoxazine catalyst like a this compound derivative proceeds via an oxidative quenching cycle:
Photoexcitation: The phenoxazine ground state (PC) absorbs a photon of light, promoting it to an excited state (PC*). This excited state is a much stronger reducing agent than the ground state.
Activation: The excited catalyst (PC*) transfers a single electron to an alkyl halide initiator (R-X), cleaving the carbon-halogen bond. This generates a carbon-centered radical (R•) and the oxidized form of the catalyst, a radical cation (PC•+), along with a halide anion (X⁻).
Propagation: The generated radical (R•) adds to monomer units, causing the polymer chain to grow.
Deactivation: The oxidized catalyst (PC•+) can accept an electron from the propagating radical, regenerating the ground state catalyst (PC) and forming a dormant, halogen-capped polymer chain. This reversible deactivation step is key to maintaining control over the polymerization process.
Development of Fluorescent Probes and Chemosensors
The inherent fluorescence of the phenoxazine ring system makes it an excellent scaffold for building chemosensors. Dihydroxyphenoxazine derivatives, in particular, have been extensively used as fluorogenic probes, where the non-fluorescent reduced form is converted to a highly fluorescent oxidized product in the presence of a specific analyte.
The design of a phenoxazine-based sensor involves coupling the core fluorophore to a recognition site or a reactive moiety that selectively interacts with the target analyte. This interaction triggers a change in the photophysical properties of the phenoxazine core, leading to a detectable signal.
Hydrogen Peroxide (H₂O₂): Dihydroxyphenoxazine derivatives are premier platforms for H₂O₂ detection. nih.gov The most well-known example is N-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), which is enzymatically oxidized by H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the intensely red-fluorescent compound resorufin. acs.org This strategy provides high sensitivity and selectivity. acs.org A probe based on this compound would operate on a similar principle, where the diol moiety is oxidized to a fluorescent ketone, resulting in a strong "turn-on" fluorescence signal. Probes have been designed with boronate-based protecting groups that are cleaved by H₂O₂, releasing the fluorescent dihydroxyphenoxazine. nih.gov
pH Sensing: The acidic protons of the hydroxyl groups, as well as the nitrogen atom on the phenoxazine ring, can be involved in protonation-deprotonation equilibria. Changes in pH alter the electronic structure of the molecule, leading to shifts in its absorption and emission spectra. nih.govacs.org Researchers have developed benzo[a]phenoxazine derivatives that exhibit reversible, pH-dependent fluorescence in the near-infrared region, making them suitable for biological imaging. nih.govacs.org The pKa values of the sensor can be tuned by introducing electron-withdrawing or electron-donating groups to the phenoxazine scaffold. nih.gov
Specific Ions: By functionalizing the phenoxazine core with specific ionophores or ligands, sensors for metal ions (e.g., Cd²⁺) and anions (e.g., CN⁻) can be created. researchgate.net For example, a phenoxazine derivative can be designed to form a complex with Cd²⁺, leading to fluorescence enhancement. The subsequent addition of CN⁻ can then displace the metal ion, quenching the fluorescence and allowing for the detection of a second analyte. researchgate.net
While simple "turn-on" or "turn-off" sensors are effective, they can be susceptible to inaccuracies caused by fluctuations in probe concentration, excitation light intensity, or environmental factors. Ratiometric sensing overcomes these issues by measuring the ratio of fluorescence intensities at two different wavelengths.
The underlying principle involves designing a probe that has two distinct emissive states. Upon interaction with an analyte, the equilibrium between these two states shifts, causing a proportional change in the intensity of the two emission bands. For phenoxazine-based pH sensors, the protonated and deprotonated forms of the dye often have different emission maxima. nih.gov As the pH changes, the concentration of one form increases while the other decreases, leading to a ratiometric shift in the fluorescence spectrum. This provides a built-in self-calibration, leading to more quantitative and reliable measurements. The signal transduction mechanism is based on analyte-induced changes to the electronic properties of the fluorophore, such as modulating intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes.
Integration in Organic Electronic Devices
Phenoxazine and its derivatives are increasingly recognized as promising p-type (hole-transporting) organic semiconductors for applications in electronic devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netnih.gov Their utility stems from their strong electron-donating character and their folded "butterfly" geometry.
The chemical structure of phenoxazine is similar to triphenylamine, a widely used hole-transporting material. nih.gov Key properties that make phenoxazine derivatives suitable for organic electronics include:
Low Ionization Potentials: Phenoxazines typically have high-lying Highest Occupied Molecular Orbital (HOMO) levels (e.g., ~4.7-4.9 eV), which facilitates the efficient injection of holes from common electrodes like gold. nih.govresearchgate.net The electron-donating hydroxyl groups in this compound would further raise the HOMO level, potentially improving hole injection.
Good Film-Forming Properties: Solution-processable phenoxazine-based polymers and small molecules can be used to fabricate thin films for electronic devices. nih.govrsc.org
High Thermal Stability: Many phenoxazine derivatives exhibit high glass transition and decomposition temperatures, which is crucial for device longevity and operational stability. ntnu.no
In OLEDs , phenoxazine derivatives are primarily used as hole-transporting materials (HTMs). rsc.orggoogle.comgoogle.com An efficient HTM must have high hole mobility and good energy level alignment with the adjacent layers to ensure that charge carriers are transported effectively to the emissive layer for recombination. Solution-processable HTMs based on phenoxazine have demonstrated high hole mobilities and have been used to fabricate high-efficiency OLEDs. rsc.org
In DSSCs , the phenoxazine unit serves as a potent electron donor core in organic dye sensitizers. bohrium.comresearchgate.netrsc.org The dye absorbs sunlight and injects an electron into the semiconductor (e.g., TiO₂), initiating the process of current generation. The butterfly-like geometry of the phenoxazine donor can help to suppress dye aggregation on the semiconductor surface, which is beneficial for device performance. bohrium.com By tuning the molecular structure, the light absorption and electrochemical properties of phenoxazine dyes can be optimized to achieve high power conversion efficiencies. rsc.org
| Device Type | Role of Phenoxazine Derivative | Key Properties Provided |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Hole-Transporting Material (HTM) | High HOMO level, good hole mobility, thermal stability. rsc.orgntnu.no |
| Dye-Sensitized Solar Cells (DSSCs) | Electron-donating core of organic dye | Strong electron-donating ability, broad light absorption, suppression of aggregation. bohrium.comresearchgate.net |
| Organic Field-Effect Transistors (OFETs) | p-type semiconductor | Low ionization potential, solution processability. nih.govresearchgate.net |
Dye-Sensitized Solar Cells (DSSCs) as Electron Donor or Sensitizer
Phenoxazine derivatives have emerged as a significant class of organic dyes for use in dye-sensitized solar cells (DSSCs) due to their potent electron-donating capabilities. nih.gov In the architecture of a DSSC, the dye sensitizer is a critical component responsible for absorbing sunlight and injecting electrons into the semiconductor's conduction band. The phenoxazine core, with its electron-rich nitrogen and oxygen heteroatoms, serves as an excellent electron donor (D) in D-π-A (donor-pi-acceptor) structured dyes.
Research has shown that the incorporation of a phenoxazine moiety as the electron-donating unit in metal-free organic dyes can lead to high power conversion efficiencies (PCEs). The butterfly-like, non-planar structure of the phenoxazine unit is advantageous in suppressing molecular aggregation on the semiconductor surface, which can otherwise lead to efficiency losses. This structural feature helps in achieving a longer electron lifetime.
A comparative overview of different phenoxazine-based dyes and their performance in DSSCs is presented in the interactive table below, based on available research findings for various derivatives.
| Dye Designation | π-Linker | Acceptor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| Derivative A | Thiophene | Cyanoacrylic acid | 7.2 | 14.5 | 0.72 | 0.69 |
| Derivative B | Furan | Cyanoacrylic acid | 6.5 | 13.2 | 0.70 | 0.71 |
| Derivative C | Phenyl | Rhodanine-3-acetic acid | 5.8 | 12.1 | 0.68 | 0.70 |
Note: The data in this table is representative of typical performance for phenoxazine derivatives and is intended for illustrative purposes.
Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials
The versatility of phenoxazine derivatives extends to the field of organic light-emitting diodes (OLEDs), where they have been successfully employed as both emissive dopants and host materials. nih.gov Their excellent photoluminescent properties and charge-transporting capabilities make them suitable for these applications.
As emitters, phenoxazine-based compounds can be designed to exhibit high quantum yields and emit light across the visible spectrum. By modifying the molecular structure, the emission color can be tuned from blue to red. The rigid and planar nature of the phenoxazine core contributes to high oscillator strengths, leading to efficient light emission.
In addition to being used as emitters, phenoxazine derivatives have also shown great promise as host materials in phosphorescent OLEDs (PhOLEDs). A good host material should possess a high triplet energy to effectively confine the triplet excitons on the phosphorescent guest, as well as good charge-transporting properties to ensure a balanced charge injection and transport within the emissive layer. Phenoxazine-based hosts have been shown to meet these requirements, leading to the fabrication of highly efficient green and red PhOLEDs.
Thermally Activated Delayed Fluorescence (TADF) Emitters
A particularly exciting application of phenoxazine derivatives is in the development of thermally activated delayed fluorescence (TADF) emitters for third-generation OLEDs. TADF materials can harvest both singlet and triplet excitons for light emission, enabling theoretical internal quantum efficiencies of up to 100%.
The design of TADF molecules typically involves a donor-acceptor (D-A) architecture with a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This separation leads to a small singlet-triplet energy splitting (ΔEST), which facilitates the reverse intersystem crossing (rISC) from the triplet to the singlet state. The strong electron-donating nature of the phenoxazine core makes it an ideal donor component in D-A type TADF emitters.
Numerous phenoxazine-based TADF emitters have been reported, exhibiting high photoluminescence quantum yields and small ΔEST values. These emitters have been utilized to fabricate highly efficient OLEDs with low efficiency roll-off. The performance of these devices can be fine-tuned by judiciously selecting the acceptor unit and modifying the linkage between the donor and acceptor moieties.
The table below summarizes the performance of some reported phenoxazine-based TADF emitters in OLEDs.
| Emitter | Acceptor Unit | Emission Color | Max. EQE (%) |
| PXZ-TRZ | Triazine | Green | 12.5 |
| PXZ-dbt | Dibenzothiophene-S,S-dioxide | Sky-blue | 19.5 |
| 2PXZ-OXD | Oxadiazole | Blue | 11.2 |
Note: EQE refers to the external quantum efficiency.
Utility as Analytical Reagents for Specific Chemical Detection (Non-Diagnostic)
The inherent fluorescence of the phenoxazine scaffold has been harnessed for the development of chemosensors for the detection of various chemical species. These sensors operate on the principle of a change in their photophysical properties, such as fluorescence intensity or wavelength, upon interaction with a specific analyte.
Phenoxazine-based fluorescent chemosensors have been developed for the selective detection of anions, such as cyanide (CN⁻), and metal ions, including cadmium (Cd²⁺). ingentaconnect.comresearchgate.net For instance, a phenoxazine-based sensor has been reported to exhibit a "turn-off" fluorescence response in the presence of cyanide ions, with a detection limit significantly lower than the standards set by the World Health Organization. ingentaconnect.com The mechanism of detection often involves a specific chemical reaction or binding event between the phenoxazine derivative and the target analyte, which alters the electronic structure of the fluorophore.
Furthermore, phenoxazine-based covalent organic frameworks (COFs) have been synthesized and utilized as turn-off fluorescent probes for the detection of trace amounts of water in organic solvents. rsc.org The interaction between the phenoxazine units in the COF and water molecules through hydrogen bonding leads to a quenching of the fluorescence. rsc.org
The key performance metrics of some phenoxazine-based chemosensors are highlighted in the following interactive table.
| Sensor Designation | Target Analyte | Detection Principle | Limit of Detection (LOD) |
| POH | Cyanide (CN⁻) | Fluorescence quenching | 9.8 x 10⁻⁹ M |
| CFC-Cd6 | Cadmium (Cd²⁺) | Fluorescence enhancement | 0.60 µM |
| TFPT-DAPO-COF | Water (in THF) | Fluorescence quenching | 0.0656% v/v |
Exploration in Functional Polymeric Materials and Nanocomposites
The incorporation of the phenoxazine moiety into polymer backbones has led to the development of functional polymeric materials with interesting electronic and electrochemical properties. Phenoxazine-containing conjugated polymers have been synthesized and investigated for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and as the active layer in organic solar cells. acs.orgnih.gov These polymers often exhibit good thermal stability and low ionization potentials, making them suitable as p-type semiconductor materials. acs.org
For example, conjugated copolymers based on phenoxazine and fluorene units have been synthesized via Suzuki-Miyaura coupling polymerization. nih.gov These polymers have shown potential as active layer materials in organic solar cells. Furthermore, phenoxazine-containing polyaniline derivatives have been prepared and have demonstrated improved electrochemical stability and processability. researchgate.net Phenoxazine polymers have also been explored as high-performance cathode materials for lithium-ion batteries and as p-type positive electrodes for aluminum-ion batteries, showcasing their potential in energy storage applications. nih.gov
While the development of phenoxazine-based nanocomposites is a less explored area, the related class of benzoxazine resins has been extensively used to prepare nanocomposites with enhanced thermal and mechanical properties. The synthesis of chalcone-based benzoxazine-magnetite nanocomposites has been reported, demonstrating improved thermal stability with increasing magnetite content. d-nb.info This suggests a potential avenue for the future development of phenoxazine-based nanocomposites with tailored properties for various applications.
Future Research Trajectories and Emerging Paradigms for 10h Phenoxazine 1,3 Diol
Development of Sustainable and Greener Synthetic Protocols
The chemical industry is undergoing a paradigm shift towards sustainability, making the development of eco-friendly synthetic methods for 10H-Phenoxazine-1,3-diol a critical research focus. Traditional syntheses of phenoxazine (B87303) derivatives often rely on harsh reaction conditions and transition metal catalysts. Future research will likely prioritize the development of greener alternatives.
One promising avenue is the use of photoredox catalysis , which can facilitate bond formation under mild, visible-light-driven conditions, thereby reducing energy consumption and the need for toxic reagents. acs.orgnewiridium.comsigmaaldrich.com N-Aryl phenoxazines have already been identified as potent metal-free photoredox catalysts, suggesting that the phenoxazine core itself can be leveraged for its own sustainable synthesis. acs.org
Another key area of development will be the exploration of metal-free synthetic routes . Recent advancements have demonstrated the formal synthesis of the phenoxazine core without the use of transition metals, a significant step towards reducing heavy metal waste. nih.gov These methods could be adapted for the synthesis of this compound. Furthermore, the principles of green chemistry, such as the use of renewable starting materials and solvent-free reaction conditions, will be integral to the development of truly sustainable synthetic protocols for this compound.
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, metal-free options | Could enable selective functionalization and cyclization steps under sustainable conditions. |
| Metal-Free Synthesis | Avoidance of toxic heavy metals, reduced purification costs | Adaptation of existing metal-free routes could provide a direct and clean synthesis. |
| Biocatalysis | High selectivity, mild conditions, use of renewable enzymes | Enzymatic approaches could be developed for key bond-forming reactions. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced solvent usage | Could accelerate the synthesis and reduce energy consumption. iaea.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design and discovery. soken.ac.jpasiaresearchnews.comnih.gov For a novel compound like this compound, these computational tools can accelerate the exploration of its chemical space and predict its properties with increasing accuracy.
ML algorithms can be trained on existing data from known phenoxazine derivatives to predict the physicochemical and biological properties of new analogues, including this compound. acs.orgacs.org This predictive power can guide synthetic efforts towards derivatives with desired characteristics, saving significant time and resources. For instance, ML models can predict redox potentials, which is crucial for applications in electronics and catalysis. acs.org
| AI/ML Application | Description | Impact on this compound Research |
| Property Prediction | Using trained models to predict electronic, optical, and biological properties. acs.org | Prioritization of synthetic targets with high potential for specific applications. |
| De Novo Design | Generative models create novel molecular structures with desired properties. acs.org | Discovery of new this compound derivatives with enhanced performance. |
| Synthetic Route Prediction | AI algorithms suggest plausible and efficient synthetic pathways. soken.ac.jpasiaresearchnews.com | Acceleration of the synthesis of novel derivatives. |
| High-Throughput Virtual Screening | Rapidly screen large virtual libraries of derivatives for promising candidates. | Efficient exploration of the chemical space around the this compound core. |
Investigation of Supramolecular Assemblies and Self-Assembled Structures
The ability of molecules to self-assemble into well-defined supramolecular structures is a key principle in nanoscience and materials chemistry. The planar, aromatic nature of the phenoxazine core, combined with the hydrogen-bonding capabilities of the diol functional groups in this compound, makes it an excellent candidate for the construction of novel supramolecular assemblies.
Future research will likely focus on exploring the self-assembly of this compound and its derivatives in solution and on surfaces. This could lead to the formation of various nanostructures, such as nanofibers, nanotubes, and vesicles, with potential applications in drug delivery, sensing, and electronics. The hydrogen bonding between the diol groups is expected to play a crucial role in directing the self-assembly process.
Furthermore, the electron-rich cavity of the phenoxazine system can be exploited in host-guest chemistry . acs.orgnih.govresearchgate.net By incorporating the this compound unit into larger macrocyclic structures, such as calixarenes, it may be possible to create receptors for specific guest molecules. acs.orgnih.govresearchgate.net The interaction with guest molecules could modulate the photophysical properties of the phenoxazine unit, leading to the development of novel chemosensors. rsc.orgresearchgate.net
| Supramolecular Structure | Driving Forces | Potential Applications |
| Nanofibers/Nanotubes | π-π stacking, hydrogen bonding | Organic electronics, tissue engineering |
| Vesicles/Micelles | Amphiphilic derivatives | Drug delivery, nanoreactors |
| Host-Guest Complexes | van der Waals forces, hydrogen bonding, π-π interactions | Molecular recognition, sensing, catalysis |
| Liquid Crystals | Anisotropic molecular shape | Display technologies, optical switching |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the fundamental reactivity of the phenoxazine core is relatively well-understood, there remains significant scope for the discovery of novel reactivity patterns and unprecedented transformations, particularly for a di-hydroxylated derivative like this compound.
Future investigations could focus on the selective functionalization of the C-H bonds of the aromatic rings. C-H activation chemistry offers a powerful and atom-economical way to introduce new functional groups, and its application to this compound could lead to a wide range of novel derivatives with tailored properties.
The diol functionality also presents unique opportunities for novel transformations. These hydroxyl groups could be used as directing groups for metal-catalyzed reactions or as handles for the attachment of other molecular entities. Furthermore, the electronic properties of the phenoxazine ring can be modulated by the protonation state of the diol, which could lead to pH-switchable catalytic or optical properties. The exploration of dearomatization reactions could also open up new avenues for creating complex three-dimensional structures from the planar phenoxazine core.
Discovery of Multifunctional Derivatives with Synergistic Properties
The inherent properties of the phenoxazine scaffold, such as its redox activity and fluorescence, make it an attractive platform for the development of multifunctional materials. By judiciously functionalizing the this compound core, it should be possible to create derivatives that exhibit a synergy of properties, leading to enhanced performance in various applications.
One exciting direction is the development of theranostic agents , which combine therapeutic and diagnostic capabilities in a single molecule. For example, a derivative of this compound could be designed to be both a fluorescent imaging agent and an anticancer drug. The phenoxazine core has been found in compounds with a range of biological activities, including antiviral and anticancer properties. nih.govnih.govnih.govnih.gov
In the realm of materials science, there is great potential for creating derivatives with synergistic optical and electronic properties . nih.govnih.govresearchgate.net For instance, by attaching electron-donating or -withdrawing groups to the this compound backbone, it may be possible to fine-tune its absorption and emission properties for applications in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs). nih.govresearchgate.net The combination of the redox-active phenoxazine core with other functional units could also lead to the development of novel materials for energy storage. researchgate.net
| Functional Combination | Synergistic Property | Potential Application |
| Fluorescence & Biological Activity | Theranostics | Combined cancer imaging and therapy. |
| Redox Activity & Light Absorption | Photoredox Catalysis | Efficient and selective chemical transformations. acs.orgnewiridium.com |
| Electroactivity & Chromism | Electrochromism | Smart windows and displays. nih.gov |
| Porosity & Catalytic Sites | Heterogeneous Catalysis | Reusable and efficient catalytic systems. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
